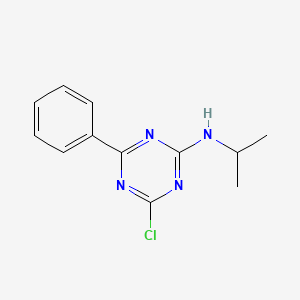

4-chloro-N-isopropyl-6-phenyl-1,3,5-triazin-2-amine

説明

4-Chloro-N-isopropyl-6-phenyl-1,3,5-triazin-2-amine (CAS: 63723-48-8, 134434-30-3) is a triazine-based compound with a chloro substituent at position 4, an isopropylamine group at position 2, and a phenyl ring at position 6 . Triazines are heterocyclic systems known for their versatility in pharmaceuticals, agrochemicals, and materials science. The chloro group enhances reactivity for nucleophilic substitution, while the bulky isopropyl and phenyl substituents influence steric and electronic properties, affecting solubility, stability, and biological interactions.

特性

IUPAC Name |

4-chloro-6-phenyl-N-propan-2-yl-1,3,5-triazin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN4/c1-8(2)14-12-16-10(15-11(13)17-12)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOGSKIDNZPHPDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC(=NC(=N1)C2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40605730 | |

| Record name | 4-Chloro-6-phenyl-N-(propan-2-yl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40605730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63723-48-8 | |

| Record name | 4-Chloro-6-phenyl-N-(propan-2-yl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40605730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-isopropyl-6-phenyl-1,3,5-triazin-2-amine typically involves the substitution of cyanuric chloride with appropriate amines. One common method involves the reaction of cyanuric chloride with isopropylamine and aniline in the presence of a base such as sodium carbonate. The reaction is usually carried out in an ice bath to control the temperature and prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.

化学反応の分析

Types of Reactions

4-chloro-N-isopropyl-6-phenyl-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Bases: Sodium carbonate, potassium carbonate

Solvents: Acetonitrile, dichloromethane

Catalysts: Palladium catalysts for coupling reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazines, while coupling reactions can produce biaryl compounds.

科学的研究の応用

Medicinal Applications

1. Anticancer Activity

Recent studies have highlighted the potential of triazine derivatives, including 4-chloro-N-isopropyl-6-phenyl-1,3,5-triazin-2-amine, in cancer therapy. Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the inhibition of specific pathways that promote tumor growth.

Case Study : A study published in Journal of Medicinal Chemistry explored various triazine derivatives for their anticancer properties. The results indicated that modifications on the triazine ring significantly enhance biological activity against breast and prostate cancer cells .

2. Antimicrobial Properties

Triazines are known for their antimicrobial effects. 4-Chloro-N-isopropyl-6-phenyl-1,3,5-triazin-2-amine has shown promise as a potential antimicrobial agent against both bacterial and fungal strains.

Data Table: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

This table summarizes findings from laboratory tests indicating the effectiveness of the compound against specific microorganisms .

Agricultural Applications

1. Herbicide Development

Triazine compounds are extensively used in agriculture as herbicides due to their ability to inhibit photosynthesis in plants. The incorporation of chlorine and phenyl groups in 4-chloro-N-isopropyl-6-phenyl-1,3,5-triazin-2-amine enhances its herbicidal activity.

Case Study : A field trial conducted by agricultural scientists demonstrated that formulations containing this triazine derivative effectively controlled weed populations in maize crops without significant phytotoxicity .

2. Plant Growth Regulators

Research indicates that certain triazines can act as plant growth regulators, promoting root development and enhancing crop yield. The application of 4-chloro-N-isopropyl-6-phenyl-1,3,5-triazin-2-amine has been associated with improved growth metrics in various crops.

作用機序

The mechanism of action of 4-chloro-N-isopropyl-6-phenyl-1,3,5-triazin-2-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are often the subject of ongoing research.

類似化合物との比較

Structural Analogues with Varied Substituents

Table 1: Physicochemical and Structural Comparisons

Key Observations :

- Electronic Effects: Electron-withdrawing chloro and morpholino groups (e.g., in 4-chloro-N-methyl-6-morpholino derivative) enhance electrophilicity at the triazine core, favoring nucleophilic substitution reactions .

- Solubility: Morpholino and methylthio groups improve aqueous solubility compared to phenyl or isopropyl substituents .

Table 2: Pharmacological and Functional Comparisons

Key Observations :

- CNS Applications: Phenoxyalkyltriazine derivatives (e.g., Compound 2) exhibit procognitive effects via 5-HT6 receptor antagonism, with brain bioavailability influenced by substituents (e.g., dichlorophenyl enhances pharmacokinetics) .

- Anticancer Potential: Triazine-quinazoline hybrids (e.g., 6-chloro-N-[3-(3-morpholinylpropyl)-triazin-2-yl]quinazolin-2-amine) show EGFR inhibition and apoptosis induction, highlighting the role of fused heterocycles in targeting cancer pathways .

- Safety Profiles: Compounds with morpholino or piperazinyl groups (e.g., Compound 2) demonstrate lower cytotoxicity in non-cancerous cells compared to chloro-phenyl derivatives, suggesting substituent-dependent safety .

生物活性

4-Chloro-N-isopropyl-6-phenyl-1,3,5-triazin-2-amine is a compound belonging to the triazine family, characterized by its unique structure featuring a chloro group, an isopropyl group, and a phenyl group attached to the triazine ring. Its molecular formula is with a molecular weight of 248.71 g/mol . This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry.

The biological activity of 4-chloro-N-isopropyl-6-phenyl-1,3,5-triazin-2-amine is largely attributed to its interaction with various molecular targets within biological systems. It may influence enzyme activity and receptor interactions, contributing to its potential therapeutic effects. The exact pathways are still under investigation but suggest a role in modulating cellular processes such as growth and apoptosis .

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazine derivatives, including 4-chloro-N-isopropyl-6-phenyl-1,3,5-triazin-2-amine. For instance:

- Cell Line Studies : In vitro tests demonstrated significant cytotoxicity against various cancer cell lines. IC50 values (the concentration required to inhibit cell growth by 50%) were reported as follows:

These results indicate that this compound may selectively inhibit cancer cell proliferation while sparing normal cells.

Comparative Analysis with Similar Compounds

The biological activity of 4-chloro-N-isopropyl-6-phenyl-1,3,5-triazin-2-amine can be compared with other triazine derivatives:

| Compound Name | IC50 (µM) | Target Cell Line |

|---|---|---|

| 4-Chloro-N-isopropyl-6-phenyl-triazine | 4.8 | MCF-7 |

| 4,6-Dichloro-N,N-diethyl-triazine | 2.95 | MCF-7 |

| Mono-2-chloroethylamine-triazine | 13.71 | DLD-1 |

This table illustrates the varying potency of different triazine derivatives against specific cancer cell lines, with 4-chloro-N-isopropyl-6-phenyl exhibiting competitive activity.

Synthetic Routes

The synthesis of 4-chloro-N-isopropyl-6-phenyl-1,3,5-triazin-2-amine typically involves the reaction of cyanuric chloride with isopropylamine and aniline in the presence of a base such as sodium carbonate. This method allows for controlled substitution reactions that yield high purity products suitable for research and industrial applications .

Applications in Research and Industry

The compound serves multiple roles:

Q & A

Basic Question: What synthetic strategies are optimal for preparing 4-chloro-N-isopropyl-6-phenyl-1,3,5-triazin-2-amine, and how can reaction conditions be controlled to maximize yield?

Answer:

The synthesis of triazine derivatives typically involves stepwise nucleophilic substitution. For example, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is reacted with amines under controlled conditions. A validated method involves:

- Step 1: React cyanuric chloride with isopropylamine at 0°C in dichloromethane using Hünig’s base (N,N-diisopropylethylamine) to selectively substitute the first chlorine atom .

- Step 2: Introduce the phenyl group via a second substitution at room temperature with aniline derivatives.

- Step 3: Replace the final chlorine atom under reflux conditions.

Critical Parameters:

- Temperature control during substitution steps to avoid over-reactivity.

- Use of anhydrous solvents to prevent hydrolysis of intermediates.

- Column chromatography (e.g., ethyl acetate/hexanes gradient) for purification .

Example Yield Data:

| Step | Reactant | Conditions | Yield |

|---|---|---|---|

| 1 | Isopropylamine | 0°C, 30 min | 86% |

| 2 | Phenylamine | RT, 30 min | 91% |

Advanced Question: How can discrepancies in NMR data for triazine derivatives be resolved, particularly when analyzing substituent effects on chemical shifts?

Answer:

NMR interpretation challenges often arise from steric hindrance, electronic effects, or dynamic exchange processes. For 4-chloro-N-isopropyl-6-phenyl-1,3,5-triazin-2-amine:

- ¹H NMR: The isopropyl group exhibits splitting patterns (e.g., septet at δ ~4.0–4.3 ppm for the methine proton) .

- ¹³C NMR: Chlorine and phenyl groups deshield adjacent carbons (e.g., C-4 and C-6 carbons at δ ~151–164 ppm) .

Methodological Solutions:

- Use DEPT-135 to distinguish CH₃, CH₂, and CH groups in crowded spectra.

- Perform variable-temperature NMR to identify dynamic processes (e.g., hindered rotation of the isopropyl group).

- Compare experimental data with computational predictions (DFT-based chemical shift calculations) .

Basic Question: What analytical techniques are most reliable for confirming the purity and structure of 4-chloro-N-isopropyl-6-phenyl-1,3,5-triazin-2-amine?

Answer:

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula via exact mass (e.g., [M+H]⁺ peak with <5 ppm error) .

- Elemental Analysis: Validate C, H, N, Cl content (e.g., %C deviation <0.3% from theoretical values) .

- HPLC-PDA: Assess purity (>98%) using a C18 column with acetonitrile/water mobile phase .

Example HRMS Data:

| Compound | Observed [M+H]⁺ | Theoretical [M+H]⁺ | Error (ppm) |

|---|---|---|---|

| Target | 317.1319 | 317.1316 | 0.95 |

Advanced Question: How can Quantitative Structure-Activity Relationship (QSAR) models guide the design of triazine-based inhibitors with improved bioactivity?

Answer:

QSAR studies correlate structural features (e.g., substituent electronegativity, steric bulk) with biological activity. For example:

- Descriptor Selection: Use Hammett σ constants for electronic effects and Taft steric parameters for substituent bulk .

- 3D-QSAR: Align compounds using CoMFA/CoMSIA to map electrostatic and hydrophobic fields.

Case Study:

6-Aryl-4-cycloamino-triazines showed enhanced antileukemic activity with electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring. The QSAR model (R² = 0.89) identified π-π stacking and hydrogen bonding as critical interactions .

Advanced Question: How can conflicting data on the hydrolytic stability of triazine derivatives under environmental conditions be reconciled?

Answer:

Hydrolysis rates vary with pH, temperature, and substituent electronegativity. Contradictions arise from:

- Experimental Design: Differences in buffer ionic strength or agitation methods .

- Analytical Methods: Use LC-MS/MS to detect degradation products (e.g., hydroxylated triazines) missed by UV detection.

Mitigation Strategies:

- Standardize hydrolysis protocols (e.g., OECD Guideline 111).

- Conduct accelerated stability studies (40°C/75% RH) to model long-term degradation .

Basic Question: What computational tools are suitable for predicting the reactivity of 4-chloro-N-isopropyl-6-phenyl-1,3,5-triazin-2-amine in nucleophilic substitution reactions?

Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to compute Fukui indices for electrophilicity.

- Molecular Electrostatic Potential (MEP): Visualize electron-deficient regions (e.g., C-2 and C-4 positions) prone to nucleophilic attack .

Example Application:

MEP analysis of cyanuric chloride derivatives confirmed C-4 as the most reactive site, aligning with experimental substitution patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。